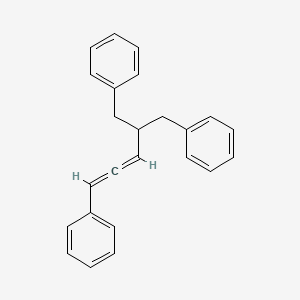
1,1'-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a penta-1,2-diene core flanked by benzyl and dibenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene typically involves the reaction of benzyl halides with penta-1,2-diene derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product through a series of steps involving the activation of the benzyl halide and subsequent coupling with the diene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the benzyl or dibenzene groups, with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrogenated dienes
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,5-Hexadiene-1,6-diyl)dibenzene: Similar structure but with a hexadiene core.
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: Contains a methyl-substituted pentadiene core.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Features a trimethyl-substituted propene core.
Uniqueness
1,1’-(4-Benzylpenta-1,2-diene-1,5-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
919285-15-7 |
|---|---|
Formule moléculaire |
C24H22 |
Poids moléculaire |
310.4 g/mol |
InChI |
InChI=1S/C24H22/c1-4-11-21(12-5-1)17-10-18-24(19-22-13-6-2-7-14-22)20-23-15-8-3-9-16-23/h1-9,11-18,24H,19-20H2 |
Clé InChI |
JQKKGAADFNTXNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)
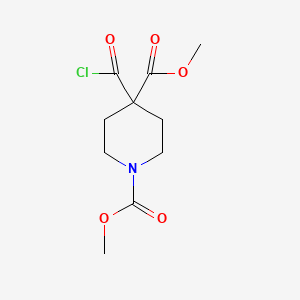
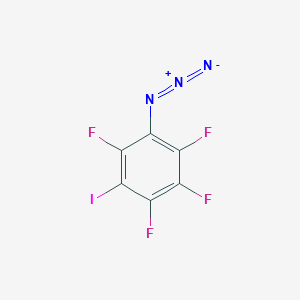
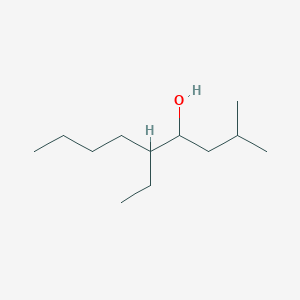
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
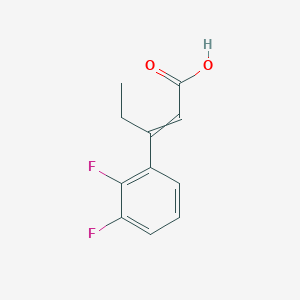
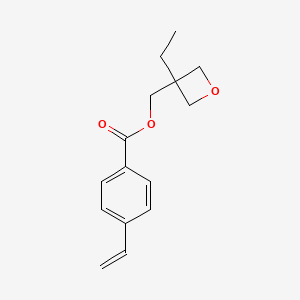
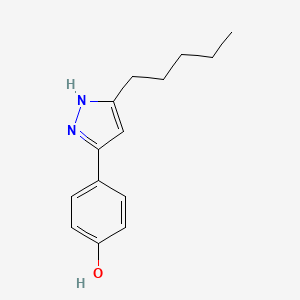
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
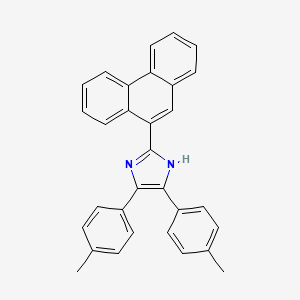

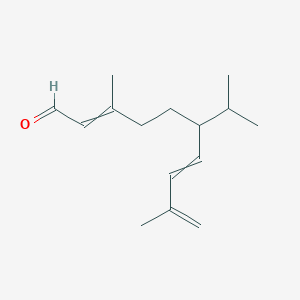
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
